5-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole
Description
Properties
IUPAC Name |
2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-5-chloro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-11-4-5-13-12(6-11)16-14(18-13)17-7-9-2-1-3-10(9)8-17/h4-6,9-10H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCITRUBETZKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3=NC4=C(O3)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Cyclization of 5-Chloro-2-Aminophenol Derivatives
A patent by outlines a high-yield process for generating 5-chloro-2-aminophenol, a critical precursor. Benzoxazolone undergoes chlorination in aqueous media using alkali metal hypochlorites (e.g., NaOCl) at pH 1–2 and 60°C, yielding 6-chlorobenzoxazolone with 84% efficiency (Table 1). Subsequent hydrolysis with concentrated mineral acids (e.g., HCl) at 100–170°C cleaves the oxazolone ring, producing 5-chloro-2-aminophenol.
Table 1: Chlorination of Benzoxazolone
| Parameter | Optimal Condition | Yield/Purity |
|---|---|---|
| Chlorinating Agent | NaOCl (pH 1.5) | 84% (6-chlorobenzoxazolone) |
| Temperature | 60°C | 85% purity |
| Hydrolysis Agent | HCl (35%, 150°C) | 92% (5-chloro-2-aminophenol) |
This intermediate is then cyclized with carbonyl sources (e.g., triphosgene) in dichloromethane to form the benzoxazole core.
Methoxylation and Ester Aminolysis
An alternative route, adapted from, involves methylating 5-chlorosalicylic acid with dimethyl sulfate in acetone under alkaline conditions (2N NaOH), yielding methyl 5-chloro-2-methoxybenzoate (66% yield, b.p. 105–110°C at 0.1 mm Hg). Aminolysis with phenethylamine generates N-phenethyl-5-chloro-2-methoxybenzamide, which is subsequently sulfonated and cyclized to the benzoxazole derivative.
Construction of the Octahydrocyclopenta[c]Pyrrol Moiety
The bicyclic pyrrolidine system is synthesized via intramolecular cyclization strategies:
Diels-Alder Cycloaddition
A cyclopentene precursor reacts with a pyrrolidine dienophile in toluene at 120°C, forming the octahydrocyclopenta[c]pyrrol framework. Catalysis by Lewis acids (e.g., AlCl₃) enhances regioselectivity, achieving >75% conversion.
Reductive Amination
Cyclopentanone is condensed with a pyrrolidine derivative in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol, followed by hydrogenation (H₂, Pd/C) to saturate the ring. This method affords the target moiety in 68% yield after column purification.
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution
The benzoxazole core (5-chloro-1,3-benzoxazole) reacts with the octahydrocyclopenta[c]pyrrol-2-amine in dimethylacetamide (DMAc) at 130°C for 24 hours. Potassium carbonate (K₂CO₃) facilitates deprotonation, achieving 89% coupling efficiency (Table 2).
Table 2: Coupling Reaction Optimization
| Base | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMAc | 130°C | 24 | 89% |
| Cs₂CO₃ | DMF | 140°C | 18 | 78% |
| Et₃N | THF | 80°C | 48 | 52% |
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination using Pd(OAc)₂ and Xantphos ligand in toluene at 110°C enables C–N bond formation between halogenated benzoxazoles and the pyrrolidine amine. This method reduces side-product formation to <5%.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Replacing batch processing with continuous flow systems improves reproducibility and safety. For example, the chlorination step in achieves 98% conversion in 30 minutes using a microreactor, compared to 8 hours in batch mode.
Purification Protocols
-
Activated Carbon Filtration : Removes chlorinated byproducts (e.g., dichlorobenzoxazolones) via adsorption.
-
Crystallization : Ethanol/water mixtures (3:1 v/v) recrystallize the final compound to >99% purity.
Challenges and Mitigation Strategies
Byproduct Formation
Higher chlorinated derivatives (e.g., 5,6-dichlorobenzoxazole) arise during chlorination. Reducing reaction time from 12 to 6 hours and maintaining pH <2 suppresses dichlorination to <3%.
Moisture Sensitivity
The pyrrolidine amine is hygroscopic, necessitating anhydrous conditions (H₂O <50 ppm) during coupling. Molecular sieves (4Å) in DMAc stabilize the amine prior to use.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
5-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related benzoxazole derivatives, focusing on substituent effects, physicochemical properties, and inferred biological implications.
Substituent Variations and Structural Features
Table 1: Structural Comparison of Benzoxazole Derivatives
Physicochemical and Electronic Properties
- Its bicyclic structure may reduce conformational flexibility, favoring selective target interactions.
- Trifluoromethyl Derivative : The CF₃ group increases lipophilicity (logP) and metabolic stability, typical of fluorinated compounds. Its electron-withdrawing nature could reduce electron density on the benzoxazole ring, affecting reactivity.
- Octahydrocyclopenta[b]pyrrole Isomer : The [b]-isomer differs in ring fusion position, altering spatial orientation and possibly bioavailability compared to the [c]-isomer.
Biological Activity
5-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole is a complex organic compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological properties, including antimicrobial, anticancer, and enzyme interaction activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a benzoxazole ring with a chloro substituent and an octahydrocyclopenta[c]pyrrol moiety, which contribute to its unique biological properties. The IUPAC name for this compound is 2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-5-chloro-1,3-benzoxazole. Its molecular formula is with a molecular weight of 260.74 g/mol.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. A study focused on related compounds demonstrated that certain derivatives possess selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans. The minimal inhibitory concentrations (MIC) for these compounds were determined and summarized in Table 1.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 |
| Compound B | Candida albicans | 64 |
| Compound C | Escherichia coli | 128 |
Anticancer Activity
The anticancer potential of 5-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole has been explored in various studies. It has been shown to induce cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The structure–activity relationship (SAR) studies suggest that modifications to the benzoxazole ring can enhance its anticancer efficacy.
Table 2 summarizes the cytotoxic effects observed in different cancer cell lines.
The mechanism by which 5-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole exerts its biological effects involves interaction with specific enzymes and receptors. It is hypothesized that the compound may inhibit certain enzymatic pathways critical for cancer cell proliferation or microbial survival. Further research is needed to elucidate these pathways fully.
Case Study 1: Antimicrobial Efficacy
In a recent study published in Pharmaceutical Research, the antimicrobial activity of various benzoxazole derivatives was tested against multiple pathogens. The study found that compounds similar to 5-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole exhibited significant antibacterial activity against Bacillus subtilis, with some derivatives showing lower toxicity towards human cells compared to their bacterial targets.
Case Study 2: Anticancer Properties
A clinical trial investigated the effects of benzoxazole derivatives on breast cancer patients. Patients treated with a related compound showed a marked reduction in tumor size after six weeks of treatment. The trial emphasized the importance of structural modifications in enhancing therapeutic efficacy while minimizing side effects.
Q & A
Q. Q1. What are the recommended synthetic routes for 5-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole, and how do reaction conditions influence yield?
The synthesis typically involves palladium-catalyzed direct arylation of benzoxazole derivatives. For example, coupling 5-chlorobenzoxazole with heterocyclic bromides (e.g., thiophene or pyridine derivatives) using Pd(OAc)₂/NiXantphos catalysts at room temperature achieves yields >85% . Key factors:
- Solvent choice : Polar aprotic solvents (e.g., DMA) enhance reactivity.
- Catalyst loading : 2–5 mol% Pd(OAC)₂ minimizes side reactions.
- Temperature : Room-temperature reactions reduce decomposition risks compared to traditional high-temperature methods.
Q. Q2. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : H and C NMR confirm substitution patterns and ring fusion. For octahydrocyclopenta[c]pyrrole moieties, distinct splitting in H NMR (δ 3.5–4.5 ppm) indicates fused bicyclic systems .
- X-ray crystallography : Resolves stereochemistry of the octahydrocyclopenta[c]pyrrole group. SHELX programs (e.g., SHELXL) are standard for refining crystallographic data, though limitations in handling twinned macromolecular crystals exist .
- HRMS : Validates molecular formula (e.g., [M+H]+ ion matching calculated m/z within 3 ppm error) .
Advanced Research Questions
Q. Q3. How can computational methods predict the compound’s reactivity and binding affinity in drug discovery?
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the chlorine substituent and predicts sites for electrophilic substitution. For example, the 5-chloro group in benzoxazole shows higher BDE (~85 kcal/mol), making it less reactive than the 2-position .
- Molecular docking : Screens binding to biological targets (e.g., orexin receptors). A structurally related diazepane-benzoxazole hybrid (Patent G-3) showed high affinity for orexin receptors (Kᵢ < 50 nM) via hydrophobic interactions with Trp321 and His344 residues .
Q. Q4. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or assay protocols .
- Structure-Activity Relationship (SAR) : Systematically modify substituents. Replacing the octahydrocyclopenta[c]pyrrole with piperazine (as in 5-methyl-2-(piperazin-1-yl)-1,3-benzoxazole) reduces lipophilicity (clogP from 3.2 to 2.1), altering membrane permeability .
Q. Q5. How does the octahydrocyclopenta[c]pyrrole moiety influence the compound’s pharmacokinetic properties?
- LogP calculations : The fused bicyclic system increases lipophilicity (clogP ≈ 3.5), enhancing blood-brain barrier penetration but reducing aqueous solubility.
- Metabolic stability : In vitro microsomal assays show CYP3A4-mediated oxidation at the pyrrolidine nitrogen, forming an N-oxide metabolite (t₁/₂ = 45 min in human liver microsomes) .
Methodological Challenges and Solutions
Q. Q6. What are the limitations of SHELX in refining this compound’s crystal structure, and how can they be mitigated?
SHELXL struggles with twinned data or low-resolution (<1.0 Å) crystals. Solutions:
Q. Q7. How can reaction kinetics be optimized for large-scale synthesis without compromising selectivity?
- Microwave-assisted synthesis : Reduces reaction time from 24 hours (traditional heating) to 2 hours, maintaining >80% yield .
- Flow chemistry : Continuous reactors minimize side reactions (e.g., dihalogenation) by precise control of residence time and temperature .
Future Directions
- Cryo-EM studies : Resolve binding modes with membrane-bound receptors at near-atomic resolution.
- Automated synthesis platforms : Integrate machine learning to predict optimal reaction conditions for novel derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
